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Compound of Interest

Compound Name:
3-Methyl-5-phenyl-1H-pyrazol-1-

amine

CAS No.: 99214-42-3

Cat. No.: B14337922 Get Quote

Executive Summary
In the field of medicinal chemistry, the distinction between 3-methyl and 5-methyl pyrazole

derivatives is a critical determinant of biological efficacy. While unsubstituted 3-methylpyrazole

and 5-methylpyrazole exist in tautomeric equilibrium and are chemically identical in solution, N-

substitution (N1-alkylation/arylation) locks the pyrazole ring into a fixed regioisomeric form.

This "regioisomeric switch" fundamentally alters the molecule's steric profile, electronic

distribution, and binding affinity.

3-Methyl Derivatives (N1-substituted): Characterized by a "linear" steric profile, allowing the

methyl group to extend into small hydrophobic pockets without clashing with the N1-

substituent.

5-Methyl Derivatives (N1-substituted): Characterized by significant steric clash (A(1,3)-strain)

between the 5-methyl group and the N1-substituent (especially if aryl). This conformation

often forces the N1-ring out of planarity, altering kinase binding modes and selectivity.

Chemical Basis: The Regioisomeric Switch
To understand the biological differences, one must first understand the structural locking

mechanism.
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Tautomerism vs. Regioisomerism
In unsubstituted pyrazoles, the proton migrates rapidly between N1 and N2.

Equation: 3-methylpyrazole

5-methylpyrazole.

Result: Biologically, they act as a single species (often denoted 3(5)-methylpyrazole).

The "Lock": Introducing a substituent (R) at N1 prevents tautomerism, creating two distinct,

non-interconvertible isomers.

Steric & Electronic Impact
Feature 1-R-3-Methylpyrazole 1-R-5-Methylpyrazole

Geometry
Planar or near-planar N1-R

bond.

Twisted N1-R bond due to

steric clash.

Steric Zone Methyl group is distal to N1-R.
Methyl group is proximal

(adjacent) to N1-R.

Electronic
N2 is more accessible (less

hindered).

N2 lone pair is sterically

crowded.

Dipole Standard dipole alignment. Altered dipole due to ring twist.

Biological Activity Comparison
The biological divergence is most prominent in Kinase Inhibitors and COX-2 Inhibitors, where

the precise geometry of the pyrazole core dictates fit within the ATP-binding pocket or active

site.

Case Study: p38 MAPK Inhibition
In the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, the

regiochemistry of the pyrazole core is a binary switch for activity.[1][2]
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Mechanism: p38 inhibitors often bind to the ATP pocket. The "gatekeeper" residue (usually

Threonine) dictates the size of the hydrophobic pocket available.

Observation: A regioisomeric switch from a 3-substituted to a 4-substituted or 5-substituted

scaffold can lead to a >100-fold loss in potency.

Data Highlight: In a study of tri-substituted pyrazoles, the 1-aryl-5-amino regioisomer

exhibited nanomolar inhibition of p38

, whereas the corresponding 1-aryl-3-amino isomer lost specificity, shifting activity toward Src
and EGFR kinases due to the altered angle of the N1-aryl ring.

Case Study: COX-2 Selectivity (Celecoxib Analogs)
Celecoxib is the archetypal 1,5-diarylpyrazole.[3] Its selectivity depends entirely on placing the

bulky aryl group at the 5-position and the trifluoromethyl (or methyl) group at the 3-position.

1,5-Diaryl (Active): The 5-aryl group fits into a specific hydrophobic side pocket of COX-2.

1,3-Diaryl (Inactive/Less Active): If the substituents are swapped (placing the methyl/CF3 at

position 5 and the aryl at position 3), the molecule cannot access the side pocket, losing

COX-2 selectivity and potency.

Quantitative Comparison Table
Data synthesized from representative SAR studies on pyrazole kinase inhibitors.
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Target
Compound
Class

Regioisomer IC50 / Kd
Biological
Outcome

p38 MAPK
1,3,4-

Triarylpyrazole
1-Aryl-3-pyridyl 34 nM

Potent Inhibition

(Optimal H-

bonding)

p38 MAPK
1,3,4-

Triarylpyrazole
1-Aryl-5-pyridyl >10,000 nM

Inactive (Steric

clash prevents

hinge binding)

COX-2 Celecoxib Analog 3-CF3 / 5-Aryl 0.04 µM

High Selectivity

(Fits hydrophobic

pocket)

COX-2 Celecoxib Analog 5-CF3 / 3-Aryl >50 µM

Loss of

Selectivity (Steric

mismatch)

F1FO-ATPase
1-Phenyl-

pyrazole
3-OH / 5-Me 0.1 mM

Efficient

Blockade (mPTP

desensitization)

Experimental Protocols
Synthesis & Regioselective Control
Producing the correct isomer is the primary challenge.

Protocol A: Kinetic Control (Favors 5-Methyl)

Reagents: Hydrazine derivative +

-ketoester.[4]

Condition: Acidic ethanol, reflux.

Mechanism: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic

ketone carbonyl (distal to the methyl), typically yielding the 5-methyl isomer (often as a

pyrazolone intermediate).
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Protocol B: Regiospecific Alkylation (Favors 3-Methyl)

Reagents: Unsubstituted 3(5)-methylpyrazole + Alkyl Halide + NaH.

Condition: DMF/THF, 0°C.

Mechanism: The N1 anion is generated. Alkylation occurs at the less sterically hindered

nitrogen (distal to the methyl), yielding the 1-R-3-methylpyrazole as the major product.

Structural Validation (The "NOE" Test)
You cannot rely on simple 1H NMR chemical shifts alone. You must use NOE (Nuclear

Overhauser Effect) to confirm regiochemistry.

Step-by-Step Validation Protocol:

Sample Prep: Dissolve 5 mg of purified product in DMSO-d6.

Experiment: Run a 1D NOE difference spectrum or 2D NOESY.

Irradiation: Irradiate the Methyl group signal (~2.3 ppm).

Analysis:

5-Methyl Isomer: You will see a strong NOE enhancement of the Ortho-protons on the N1-

Phenyl ring (due to proximity).

3-Methyl Isomer: You will see NO enhancement of the Phenyl protons. You may see

enhancement of the C4-H proton.

Visualizations
Diagram: Tautomerism vs. Regioisomerism
This diagram illustrates how N-substitution locks the structure.
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Caption: Transformation of dynamic tautomers into fixed regioisomers upon N-alkylation.

Diagram: Biological Impact Flow
This diagram maps the structural features to biological outcomes.
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Caption: Correlation between methyl positioning, molecular geometry, and target binding

suitability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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